3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one
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Overview
Description
3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one is a cyclohexanone derivative with the molecular formula C12H14N2O and a molecular weight of 202.257.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with 4-aminophenylamine under specific conditions. One common method is the electrochemical cross-dehydrogenation aromatization (ECDA) reaction, which does not require supplementary metal catalysts or chemical oxidants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the ECDA reaction mentioned above could be adapted for large-scale production due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic amines.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Aromatic amines such as 1,4-phenylenediamine.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted cyclohexanone derivatives.
Scientific Research Applications
3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative aromatization to form aromatic amines, which are crucial organic entities in drugs, natural products, organic materials, and catalysts .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Aminophenyl)amino)cyclohex-2-EN-1-one
- 3-((4-Fluorophenyl)amino)cyclohex-2-EN-1-one
- 3-((4-Methylphenyl)amino)cyclohex-2-EN-1-one
Uniqueness
3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one is unique due to its specific structural features and the absence of supplementary metal catalysts and chemical oxidants in its synthesis . This makes it an environmentally friendly and efficient compound for various applications.
Properties
IUPAC Name |
3-(4-aminoanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHQFUUVNTVVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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